

# 2-Amino-9,9-dimethylfluorene molecular structure and electronics

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## Compound of Interest

Compound Name: 2-Amino-9,9-dimethylfluorene

Cat. No.: B033680

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An In-depth Technical Guide to the Molecular Structure and Electronics of **2-Amino-9,9-dimethylfluorene**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Amino-9,9-dimethylfluorene** is a versatile organic compound that has emerged as a critical building block in materials science and medicinal chemistry. Structurally, it is a derivative of fluorene, a polycyclic aromatic hydrocarbon known for its rigid, planar structure and high thermal stability.[1][2] The addition of two methyl groups at the 9-position enhances solubility and prevents aggregation, while the amino group at the 2-position provides a reactive site for further functionalization.[3] These features impart unique electronic and photophysical characteristics, making it an indispensable precursor for advanced materials.[4]

This guide provides a comprehensive overview of the molecular structure, electronic properties, synthesis, and applications of **2-Amino-9,9-dimethylfluorene**, with a focus on its role in the development of organic electronics and as a pharmaceutical intermediate.

## Molecular Structure and Physicochemical Properties

The core of **2-Amino-9,9-dimethylfluorene** is the tricyclic fluorene system. The  $sp^3$ -hybridized carbon at the C9 position, substituted with two methyl groups, creates a bulky moiety that

disrupts intermolecular  $\pi$ - $\pi$  stacking, which is crucial for creating solution-processable and morphologically stable thin films in electronic devices. The amino group acts as an electron-donating group and a key site for synthetic modification.[3]

Table 1: General and Physicochemical Properties of **2-Amino-9,9-dimethylfluorene**

Property	Value	Reference(s)
CAS Number	<b>108714-73-4</b>	<a href="#">[3]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>15</sub> H <sub>15</sub> N	<a href="#">[3]</a> <a href="#">[6]</a>
Molecular Weight	209.29 g/mol	<a href="#">[3]</a> <a href="#">[6]</a>
Appearance	White to light yellow/green crystalline powder	
Melting Point	166 - 170 °C	<a href="#">[3]</a> <a href="#">[6]</a>
Density	~1.11 g/cm <sup>3</sup>	<a href="#">[3]</a> <a href="#">[6]</a>
Purity	Typically >98-99% (HPLC)	<a href="#">[3]</a> <a href="#">[5]</a>

| Synonyms | 9,9-Dimethyl-9H-fluoren-2-amine [\[\[3\]](#) |

## Synthesis and Experimental Protocols

The most common laboratory-scale synthesis of **2-Amino-9,9-dimethylfluorene** involves the chemical reduction of its nitro precursor, 2-nitro-9,9-dimethylfluorene.

### Experimental Protocol: Reduction of 2-Nitro-9,9-dimethylfluorene

This protocol describes a typical catalytic hydrogenation process.

Materials and Reagents:

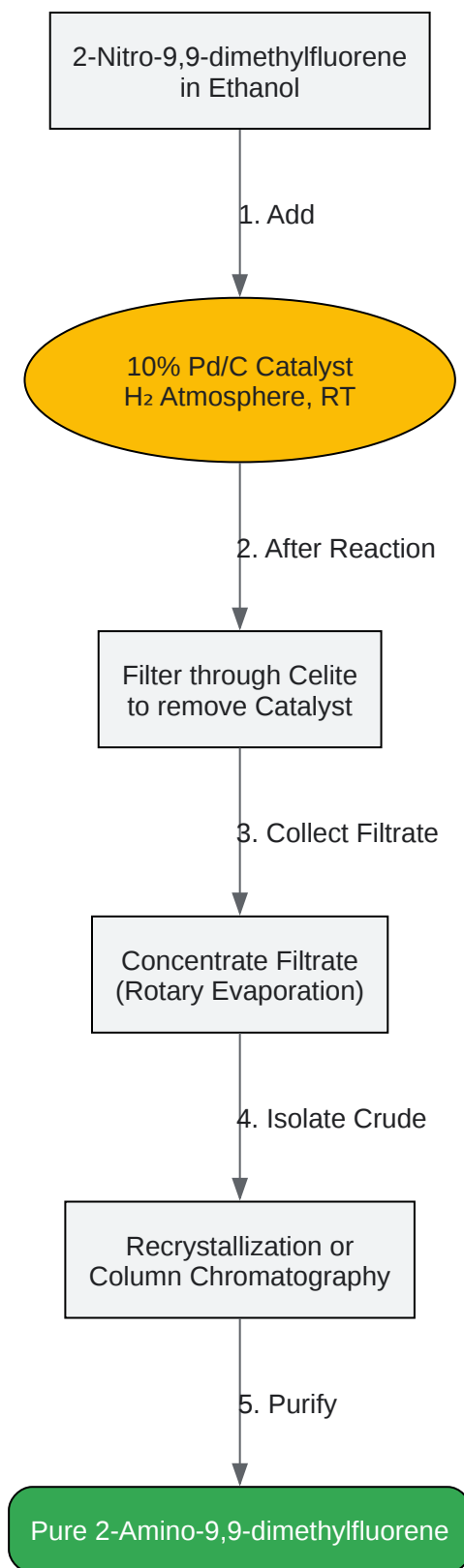
- 2-nitro-9,9-dimethylfluorene
- 10% Palladium on activated carbon (Pd/C) catalyst

- Ethanol (anhydrous)
- Hydrogen gas (H<sub>2</sub>)
- Filtration apparatus (e.g., Büchner funnel with Celite or filter paper)
- Rotary evaporator
- Standard glassware for reactions under inert atmosphere

Procedure:

- **Reaction Setup:** In a suitable reaction vessel (e.g., a Parr hydrogenation bottle or a three-neck flask), suspend 2-nitro-9,9-dimethylfluorene in anhydrous ethanol.
- **Catalyst Addition:** Carefully add 10% Pd/C catalyst to the suspension. The catalyst loading is typically 1-5 mol% relative to the starting material.
- **Hydrogenation:** Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with H<sub>2</sub> (typically 1-4 atm) or maintain a continuous H<sub>2</sub> atmosphere using a balloon.
- **Reaction Monitoring:** Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. This process may take several hours to overnight.
- **Work-up:** Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- **Catalyst Removal:** Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.
- **Purification:** Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by

recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or column chromatography to yield pure **2-Amino-9,9-dimethylfluorene**.



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Synthesis workflow for **2-Amino-9,9-dimethylfluorene**.

## Spectroscopic and Electronic Properties

The electronic behavior of **2-Amino-9,9-dimethylfluorene** is governed by its extended  $\pi$ -conjugated system and the interplay between the electron-donating amino group and the fluorene core. This structure leads to notable fluorescent properties and makes it an excellent building block for materials with tailored energy levels.<sup>[6][7]</sup>

## Spectroscopic Characterization

While specific, publicly archived spectra for this exact compound are sparse, its structure allows for the prediction of key spectroscopic features.

Table 2: Predicted Spectroscopic Features

Technique	Feature	Expected Characteristics
<sup>1</sup> H NMR	Aromatic Protons	Multiple signals in the aromatic region (~6.5-7.8 ppm) due to the protons on the fluorene rings.
	Amino Protons	A broad singlet corresponding to the -NH <sub>2</sub> group, which may be exchangeable with D <sub>2</sub> O.
	Methyl Protons	A sharp singlet at ~1.4-1.5 ppm, integrating to 6 protons, from the two equivalent methyl groups at the C9 position.
<sup>13</sup> C NMR	Aromatic Carbons	Multiple signals in the ~110-155 ppm range.
	C9 Carbon	A signal for the quaternary sp <sup>3</sup> carbon around 47 ppm.
	Methyl Carbons	A signal for the methyl carbons around 27 ppm.
FTIR	N-H Stretch	Symmetric and asymmetric stretching bands for the primary amine in the 3300-3500 cm <sup>-1</sup> region. <a href="#">[8]</a>
	C-H Stretch (Aromatic)	Sharp peaks slightly above 3000 cm <sup>-1</sup> .
	C-H Stretch (Aliphatic)	Peaks just below 3000 cm <sup>-1</sup> from the methyl groups.
	C=C Stretch (Aromatic)	Multiple bands in the 1450-1600 cm <sup>-1</sup> region.
UV-Vis	π-π* Transitions	Strong absorption bands in the UV region (typically 250-350

Technique	Feature	Expected Characteristics
		nm) characteristic of the fluorene $\pi$ -system.[9]

| Fluorescence | Emission | Exhibits fluorescence, with emission maxima often in the blue region of the spectrum, depending on the solvent and substitution.[7][10] |

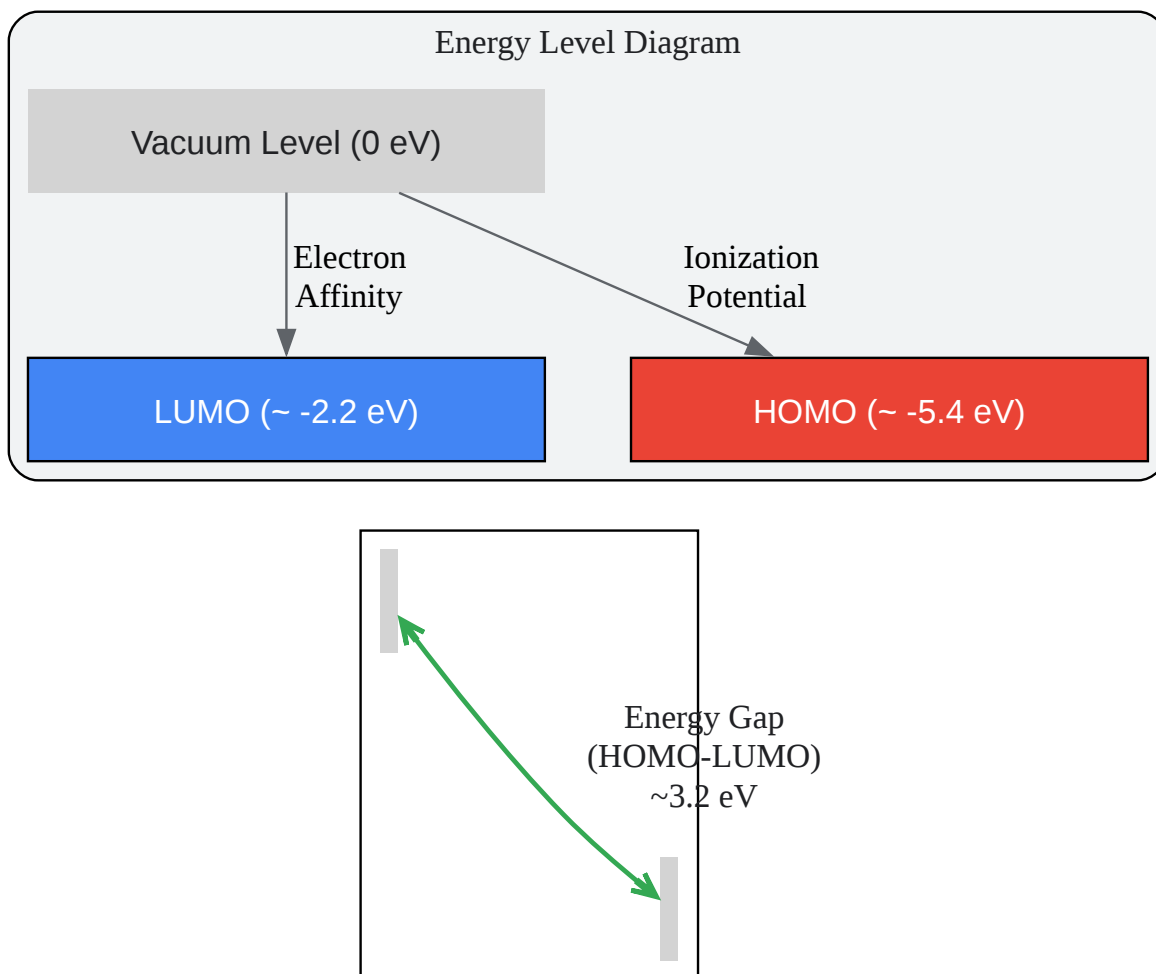
## Electronic Properties and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters for predicting the charge injection/transport capabilities and electronic transitions in organic electronic materials. The amino group tends to raise the HOMO energy level, facilitating hole injection, while the fluorene core dictates the LUMO level and electron affinity.[11] These values are commonly determined experimentally via cyclic voltammetry and UV-Vis spectroscopy or calculated using Density Functional Theory (DFT). [12][13]

Table 3: Representative Electronic Properties of Fluorene Derivatives

Property	Typical Value (eV)	Method
HOMO Energy Level	<b>-5.1 to -5.8 eV</b>	<b>Cyclic Voltammetry / DFT</b>
LUMO Energy Level	-1.9 to -2.5 eV	Cyclic Voltammetry / DFT
Electrochemical Band Gap	~3.0 to 3.5 eV	Calculated from HOMO/LUMO
Optical Band Gap	~3.1 to 3.7 eV	UV-Vis Absorption Edge

(Note: These are typical ranges for functionalized fluorene derivatives.[11][12][14] Exact values for **2-Amino-9,9-dimethylfluorene** require specific experimental measurement or high-level computation.)



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Representative HOMO-LUMO energy levels for a fluorene derivative.

## Representative Protocol: Cyclic Voltammetry (CV)

CV is used to probe the redox behavior and estimate the HOMO/LUMO energy levels.<sup>[15]</sup>

Apparatus and Reagents:

- Potentiostat with a three-electrode cell.
- Working Electrode (e.g., Glassy Carbon or Platinum).<sup>[15]</sup>



- Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).[15]
- Counter Electrode (e.g., Platinum wire).[15]
- Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile).
- Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF<sub>6</sub>).
- Ferrocene (for internal calibration).
- Sample: **2-Amino-9,9-dimethylfluorene** (~1-5 mM solution).

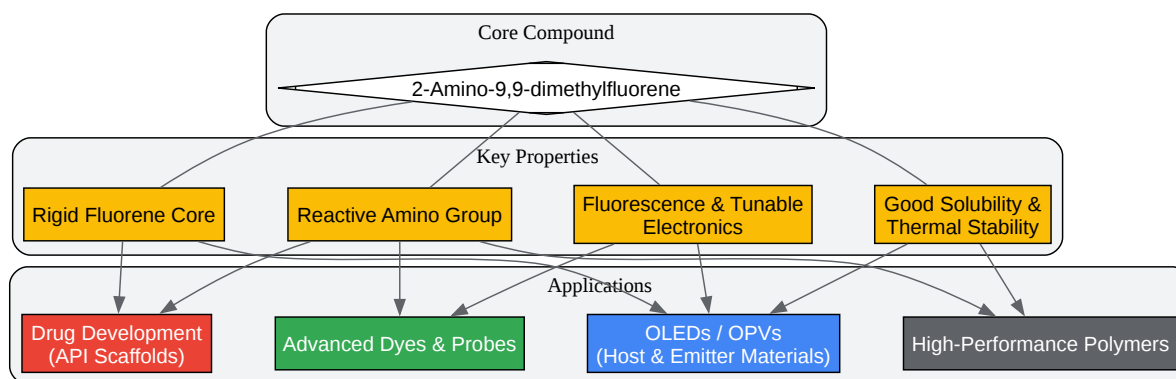
Procedure:

- Prepare a solution of the sample and the supporting electrolyte in the chosen solvent.
- Assemble the three-electrode cell and purge the solution with an inert gas (e.g., argon) for 15-20 minutes to remove oxygen.
- Record the cyclic voltammogram by scanning the potential to measure the oxidation onset potential ( $E_{ox}$ ).
- After the measurement, add a small amount of ferrocene to the solution and record another voltammogram to determine the ferrocene/ferrocenium (Fc/Fc<sup>+</sup>) redox potential.
- Data Analysis: The HOMO level can be estimated using the empirical formula:
  - $HOMO (eV) = -[E_{ox} (vs Fc/Fc^+) + E_{Fc}]$
  - Where  $E_{ox} (vs Fc/Fc^+)$  is the onset oxidation potential relative to the Fc/Fc<sup>+</sup> couple, and  $E_{Fc}$  is the absolute energy level of ferrocene (typically assumed to be ~4.8-5.1 eV below vacuum).[12]
- The LUMO level can then be estimated by adding the optical band gap ( $E_{g\_opt}$ , from UV-Vis) to the HOMO energy:
  - $LUMO (eV) = HOMO + E_{g\_opt}$

## Applications in Research and Development

The unique structural and electronic properties of **2-Amino-9,9-dimethylfluorene** make it a valuable intermediate for several high-technology and pharmaceutical applications.

- **Organic Electronics (OLEDs & OPVs):** As a fluorene derivative, it serves as a foundational scaffold for hole-transporting materials, host materials, and blue-light emitters in Organic Light-Emitting Diodes (OLEDs).<sup>[1][7][10]</sup> The rigid backbone provides thermal stability, while the amino group allows for the attachment of other functional moieties to tune the electronic properties and device performance.<sup>[3][4]</sup>
- **Pharmaceutical Intermediate:** In drug development, it is used as a key intermediate for synthesizing complex Active Pharmaceutical Ingredients (APIs).<sup>[4]</sup> Its rigid structure can serve as a scaffold to orient functional groups in a specific conformation to interact with biological targets.<sup>[3][4]</sup>
- **Fluorescent Dyes and Probes:** The inherent fluorescence of the fluorene core makes it a precursor for highly stable and vibrant dyes used in textiles, inks, and biological imaging applications.<sup>[3][4]</sup>
- **Polymer Chemistry:** It can be incorporated into polymer backbones to enhance thermal stability, mechanical properties, and introduce optoelectronic functionality into advanced polymers.<sup>[3]</sup>



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Logical relationships between properties and applications.

## Safety and Handling

**2-Amino-9,9-dimethylfluorene** should be handled with standard laboratory safety precautions. It is advisable to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Store in a cool, dry place away from oxidizing agents.

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